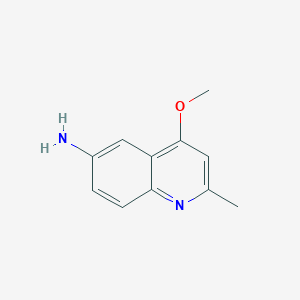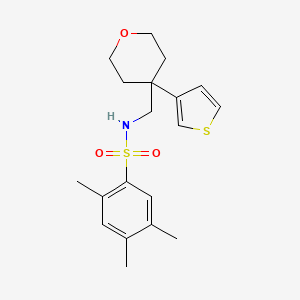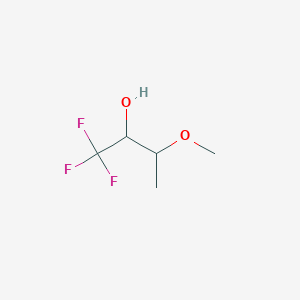![molecular formula C23H22N2O5 B2735641 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946317-94-8](/img/structure/B2735641.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan moiety, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The compound also contains a benzamide moiety, which is a type of amide functional group with a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the quinoline ring, and the benzamide moiety. The furan ring could potentially be formed through a Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound . The quinoline ring could be formed through a Skraup synthesis, which involves the condensation of aniline and an aldehyde in the presence of an acid and an oxidizing agent . The benzamide moiety could be formed through the reaction of a benzoic acid with an amine .Molecular Structure Analysis
The molecular structure of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” is complex due to the presence of multiple functional groups. The furan ring contributes to the aromaticity of the molecule, while the quinoline ring adds further complexity to the structure . The benzamide moiety introduces an amide functional group to the molecule .Chemical Reactions Analysis
The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. The furan ring could undergo electrophilic aromatic substitution or hydrogenation . The quinoline ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The benzamide moiety could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide” would depend on the characteristics of its functional groups. Furan derivatives are known to have a density of around 1.160 g/cm3 and a boiling point of around 170°C . The properties of the quinoline and benzamide moieties would also contribute to the overall properties of the compound .Scientific Research Applications
Synthesis and Catalysis
Research has shown the development of methods for synthesizing complex quinoline derivatives through catalytic processes. For example, the three-component reaction catalyzed by iodine for the synthesis of bis-benzoquinoline derivatives highlights the importance of such compounds in organic synthesis and potential applications in material science and pharmaceuticals (Dong‐Sheng Chen et al., 2013). Similarly, the palladium-catalyzed cyclization process has been utilized to synthesize furo[3,2-c]quinolin-4(5H)-one derivatives, demonstrating the versatility of palladium-catalyzed reactions in constructing complex heterocycles (Karl‐Fredrik Lindahl et al., 2006).
Medicinal Chemistry and Drug Design
Quinoline derivatives have been explored for their potential in medicinal chemistry, including the synthesis of novel compounds with anticancer, anti-inflammatory, and antitubercular activities. For instance, the design and synthesis of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising in vitro and in vivo anticancer and antiangiogenic activity, highlighting the therapeutic potential of such compounds (R. Romagnoli et al., 2015). Additionally, novel furan coupled quinoline diamide hybrids have been identified as potent antitubercular agents, underscoring the significance of hybrid scaffolds in developing new antitubercular therapies (Anantacharya Rajpurohit et al., 2019).
Chemical Sensing and Molecular Docking
The compound and its structural analogs have also found applications in chemical sensing and molecular docking studies. Chemosensing and molecular docking studies of 8-aminoquinoline appended acylthiourea derivatives have demonstrated their utility in sensing metal ions and potential as antioxidant agents, providing insights into their applicability in bioanalytical chemistry and drug discovery (A. Kalaiyarasi et al., 2019).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-10-7-16(14-21(19)29-2)22(26)24-17-8-9-18-15(13-17)5-3-11-25(18)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVZJIPGYDEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)
![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2735562.png)
![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)


![(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride](/img/structure/B2735571.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)


![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)